molecular formula C15H20N2O3 B5713478 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate

4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate

Cat. No. B5713478
M. Wt: 276.33 g/mol
InChI Key: RDVHJFJSEOAJRP-UHFFFAOYSA-N
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Description

4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate, also known as MPAC, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. MPAC has been found to exhibit promising biological activity, making it a subject of interest for researchers studying drug discovery and development.

Mechanism of Action

The exact mechanism of action of 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells, as well as by modulating the activity of certain neurotransmitters involved in pain and inflammation.
Biochemical and Physiological Effects:
4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and proliferation of bacteria and fungi. Additionally, 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate has been found to exhibit a wide range of biological activity, making it a versatile compound for studying various disease processes.
However, one limitation of using 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate and its potential side effects.

Future Directions

There are several future directions for research on 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate, which may exhibit even greater biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate and its potential applications in the treatment of various diseases. Finally, studies are needed to assess the safety and toxicity of 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate in vivo, in order to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate involves the reaction of 4-(acetylamino)phenyl magnesium bromide with 4-methyl-1-piperidinecarboxylic acid chloride. The resulting product is then purified through recrystallization to obtain 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate in its pure form.

Scientific Research Applications

4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate has been studied for its potential use as a drug candidate in the treatment of various diseases. It has been found to exhibit activity against cancer cell lines, as well as against bacteria and fungi. Additionally, 4-(acetylamino)phenyl 4-methyl-1-piperidinecarboxylate has been shown to have potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

(4-acetamidophenyl) 4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-7-9-17(10-8-11)15(19)20-14-5-3-13(4-6-14)16-12(2)18/h3-6,11H,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVHJFJSEOAJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetamidophenyl) 4-methylpiperidine-1-carboxylate

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